Thieno[3,2-c]pyridin-4(5H)-ones belong to a class of heterocyclic compounds characterized by a thiophene ring fused to a pyridine ring, with a ketone group at the 4-position. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. [, , , ]
2-Phenylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound characterized by a fused ring system that combines a thiophene and a pyridine. This compound features a phenyl group at the second position and a carbonyl group at the fourth position of the thieno ring, contributing to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 227.28 g/mol.
This compound is classified under thienopyridines, which are known for their diverse biological activities, particularly in medicinal chemistry. The synthesis and characterization of 2-phenylthieno[3,2-c]pyridin-4(5H)-one have been explored in various studies, highlighting its potential use in therapeutic applications due to its interaction with specific biological targets.
The synthesis of 2-phenylthieno[3,2-c]pyridin-4(5H)-one typically involves multi-step reactions. A common synthetic route includes:
For large-scale production, continuous flow reactors may be used to optimize reaction conditions, thereby maximizing yield while minimizing by-products. High-throughput screening techniques can also be employed to identify suitable catalysts for efficient synthesis.
2-Phenylthieno[3,2-c]pyridin-4(5H)-one can participate in various chemical reactions:
The primary mechanism of action for 2-phenylthieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific enzymes, notably the PTP4A3 tyrosine phosphatase. The compound binds to the active site of this enzyme, inhibiting its activity. This inhibition has been associated with cytotoxic effects on cancer cells, particularly in ovarian and breast cancers grown as spheroids.
The inhibition of PTP4A3 influences cell signaling pathways and gene expression, leading to altered cellular metabolism and potential therapeutic effects against cancer.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for characterization purposes.
The applications of 2-phenylthieno[3,2-c]pyridin-4(5H)-one are diverse:
Thienopyridine derivatives represent a privileged class of sulfur-containing heterocycles with demonstrated therapeutic utility across multiple disease domains. These scaffolds combine the electronic properties of thiophene with the hydrogen-bonding capabilities of pyridine, creating structurally diverse pharmacophores. The thieno[3,2-c]pyridine core specifically enables precise spatial orientation of functional groups critical for target engagement. FDA-approved drugs incorporating related structures include antiplatelet agents (clopidogrel), antivirals, and anticancer compounds, highlighting the scaffold's drugability. Their physicochemical advantages include enhanced metabolic stability compared to carbocyclic analogs and improved solubility profiles, which facilitate cellular penetration [2] [9].
Table 1: Therapeutic Applications of Thienopyridine-Based Pharmaceuticals
Therapeutic Area | Clinical Application | Molecular Target |
---|---|---|
Cardiovascular | Platelet aggregation inhibition | P2Y12 ADP receptor |
Oncology | Protein tyrosine phosphatase inhibition | PTP4A3 phosphatase |
Infectious Diseases | Helicobacter pylori eradication | Respiratory complex I (NuoD) |
Neurodegenerative Disorders | Acetylcholinesterase inhibition | Cholinergic system |
The 2-phenyl derivative exhibits strategic molecular features enabling targeted oncotherapeutic development. Its planar tricyclic system facilitates stacking interactions within enzyme catalytic pockets, while the lactam moiety provides hydrogen-bonding capacity crucial for binding affinity. This scaffold demonstrates particular relevance for inhibiting PTP4A3 phosphatase (also known as PRL-3), an oncogenic driver overexpressed in ovarian, breast, and hematological malignancies. PTP4A3 promotes tumor invasion and metastasis through magnesium transport regulation and is considered "undruggable" by conventional approaches. The 2-phenylthienopyridinone core overcomes this limitation through allosteric inhibition without generating reactive oxygen species (ROS), distinguishing it from classical phosphatase inhibitors [3] [5]. Additionally, its human serum albumin binding capacity (demonstrated by JMS-053 complex crystallography) enables tumor-selective delivery via albumin-mediated transport mechanisms exploited in nanoparticle therapeutics like Abraxane [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9